EN40

Description

Structure

3D Structure

Properties

IUPAC Name |

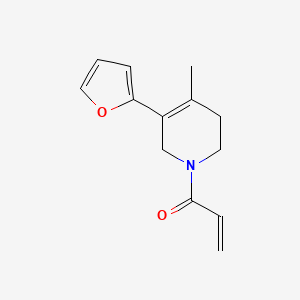

1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10(2)11(9-14)12-5-4-8-16-12/h3-5,8H,1,6-7,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNKILJNUUDFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN(CC1)C(=O)C=C)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Material Properties of EN40B Steel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material properties of EN40B steel, a chromium-molybdenum nitriding steel known for its high wear resistance, good toughness, and ductility. This document consolidates key data on its chemical, mechanical, thermal, and physical properties to support advanced research and development applications.

Introduction to EN40B Steel

EN40B, also designated as 722M24 and 32CrMo12, is a versatile engineering steel widely used in applications demanding high tensile strength and excellent wear resistance.[1][2] It is particularly well-suited for nitriding, a surface-hardening heat treatment that imparts a very hard case, significantly enhancing its fatigue life and resistance to abrasion.[1][2] Common applications include the manufacturing of gears, crankshafts, extruder screws, and other components subjected to heavy loads and abrasive conditions.

Chemical Composition

The nominal chemical composition of EN40B steel is presented in Table 1. The presence of chromium and molybdenum as primary alloying elements contributes to its hardenability, strength at elevated temperatures, and resistance to tempering.

Table 1: Chemical Composition of EN40B Steel

| Element | Content (%) |

| Carbon (C) | 0.20 - 0.30 |

| Silicon (Si) | 0.10 - 0.35 |

| Manganese (Mn) | 0.45 - 0.70 |

| Chromium (Cr) | 2.80 - 3.50 |

| Molybdenum (Mo) | 0.40 - 0.70 |

| Phosphorus (P) | ≤ 0.035 |

| Sulfur (S) | ≤ 0.040 |

| Nickel (Ni) | ≤ 0.40 |

| Data compiled from multiple sources.[3][4][5] |

Mechanical Properties

The mechanical properties of EN40B steel are highly dependent on its heat treatment condition. It is typically supplied in the hardened and tempered 'T' condition.[1][6] The following tables summarize the key mechanical properties at ambient temperature for different conditions.

Table 2: Mechanical Properties of EN40B Steel at Ambient Temperature

| Condition | Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) | Izod Impact (J) | Hardness (Brinell) |

| S | 775 - 925 | 585 | 15 | 50 | 223 - 277 |

| T | 850 - 1000 | 680 | 13 | 50 | 248 - 302 |

| U | 925 - 1075 | 755 | 12 | 42 | 269 - 331 |

| Data compiled from multiple sources.[5] |

Properties at Elevated Temperatures

EN40B is known for its high creep strength at temperatures up to 600°C.[1][2] While comprehensive datasets are proprietary, the chromium and molybdenum content ensures good retention of strength at elevated temperatures.

Physical and Thermal Properties

A summary of the important physical and thermal properties of EN40B steel is provided in Table 3.

Table 3: Physical and Thermal Properties of EN40B Steel

| Property | Value | Units |

| Density | 7.85 | g/cm³ |

| Modulus of Elasticity | 210 | GPa |

| Poisson's Ratio | 0.29 | - |

| Thermal Conductivity | ~41-44 | W/m·K |

| Specific Heat Capacity | ~460 | J/kg·K |

| Mean Coefficient of Thermal Expansion (20-100°C) | 11.3 x 10⁻⁶ | /°C |

| Mean Coefficient of Thermal Expansion (20-500°C) | 13.6 x 10⁻⁶ | /°C |

| Data compiled from multiple sources.[7][8] |

Heat Treatment

The desirable properties of EN40B steel are achieved through carefully controlled heat treatment processes. The typical heat treatment cycle involves annealing, hardening, tempering, and often a final nitriding step.

References

- 1. westyorkssteel.com [westyorkssteel.com]

- 2. newarisemetal.com [newarisemetal.com]

- 3. tsmsteel.com [tsmsteel.com]

- 4. EN40B ROUND BARS, HEAT TREATMENT ALLOY STEEL, Mumbai,India [nileshsteelco.com]

- 5. smithmetal.com [smithmetal.com]

- 6. highpeaksteels.com [highpeaksteels.com]

- 7. EN 1.7361 (32CrMo12) Chromium Steel :: MakeItFrom.com [makeitfrom.com]

- 8. 32CrMo12 | 31CrMo12 | DIN 1.7361 - Fuhong Steel [round-bars.com]

A Technical Guide to the Composition of EN40B Chromium-Molybdenum Steel

EN40B, also designated as 722M24, is a high-tensile chromium-molybdenum alloy steel specifically engineered for nitriding.[1] This thermochemical process involves diffusing nitrogen into the steel's surface to create an exceptionally hard, wear-resistant case while maintaining a tough, ductile core.[1] The steel is typically supplied in the hardened and tempered 'T' condition, offering a combination of high wear resistance, good toughness, excellent shock resistance, and good ductility.[2][3][4] Its properties make it suitable for high-stress components in the automotive, aerospace, and general engineering sectors, including gears, crankshafts, pins, and spindles.[5]

Chemical Composition

The precise balance of alloying elements in EN40B is critical to achieving its desired mechanical properties, particularly its excellent response to the nitriding process. The standard chemical composition is detailed below.

| Element | Symbol | Content (%) |

| Carbon | C | 0.20 - 0.28 |

| Silicon | Si | 0.10 - 0.35 |

| Manganese | Mn | 0.45 - 0.70 |

| Chromium | Cr | 2.80 - 3.50 |

| Molybdenum | Mo | 0.40 - 0.65 |

| Nickel | Ni | 0.40 (Max) |

| Sulfur | S | 0.040 (Max) |

| Phosphorus | P | 0.035 (Max) |

| Data compiled from multiple sources.[2][3][5][6] |

Influence of Key Alloying Elements

The unique characteristics of EN40B are derived directly from its specific elemental makeup:

-

Chromium (Cr): As the primary alloying element, chromium is fundamental to this steel's performance. At a concentration of approximately 3%, it is crucial for the nitriding process. Chromium forms very hard chromium nitrides at the surface, which is the primary reason EN40B can achieve a case hardness of over 61 HRC.[7] It also enhances corrosion resistance and improves high-temperature strength.

-

Molybdenum (Mo): Molybdenum works in synergy with chromium to increase the steel's hardenability, toughness, and strength at elevated temperatures. It helps prevent temper embrittlement and enhances the core strength of the material, providing a tough foundation for the hard-nitrided case.[1] This makes EN40B components resistant to shock and fatigue.[5]

-

Carbon (C): The carbon content is kept relatively low (0.20-0.28%) to ensure good toughness and ductility in the core. This level is sufficient to form a strong martensitic microstructure upon quenching but low enough to avoid the brittleness that would be detrimental in high-shock applications.

-

Manganese (Mn): Manganese acts as a deoxidizer during the steelmaking process. It also improves hardenability and, when combined with sulfur, forms manganese sulfides, which can improve machinability.

Methodology for Compositional Analysis

Experimental Protocol: Optical Emission Spectrometry (OES)

-

Sample Preparation: A sample of the steel is cut from the main batch or component. The surface to be analyzed is ground flat and polished to remove any surface contamination or decarburized layers, ensuring the analysis is representative of the bulk material.

-

Excitation: The prepared sample is placed in the spectrometer's analysis chamber. A high-voltage electrical discharge (a spark or arc) is generated between an electrode and the sample surface in an inert argon atmosphere.

-

Atomization and Emission: The intense energy from the spark vaporizes a small amount of the sample, causing the atoms of each element to be excited to higher energy states. As these atoms return to their ground state, they emit light at characteristic wavelengths, unique to each element.

-

Detection and Quantification: The emitted light is passed through a diffraction grating, which separates it into its constituent spectral lines (wavelengths). Photomultiplier tubes or charge-coupled devices (CCDs) are positioned to detect the intensity of the light at each specific wavelength corresponding to the elements of interest (Fe, C, Cr, Mo, Mn, etc.).

-

Data Analysis: The intensity of the light measured for each spectral line is directly proportional to the concentration of that element in the sample. The spectrometer's software, calibrated with certified reference materials of known composition, converts these intensity readings into weight percentages, providing a precise chemical analysis of the steel.

This non-destructive and rapid technique is the cornerstone of quality control in steel manufacturing, ensuring that each batch of EN40B meets the stringent compositional standards required for its intended applications.

Visualization of Element-Property Relationships

The following diagram illustrates the logical relationship between the primary alloying elements in EN40B and the key material properties they impart.

Caption: Influence of EN40B's key alloying elements on its final properties.

References

- 1. niftyalloys.com [niftyalloys.com]

- 2. highpeaksteels.com [highpeaksteels.com]

- 3. smithmetal.com [smithmetal.com]

- 4. EN40B Steel | 722M24 [smithmetal.com]

- 5. EN40B Round Bars / 722M24 / 32CrMo12 / 1.7361 / 30CD12 Forged Bars [textronsteelalloys.com]

- 6. Shelley Steels LTD - Supplier of Nitriding and Alloy Steels - EN40B [shelleysteels.co.uk]

- 7. westyorkssteel.com [westyorkssteel.com]

An In-depth Technical Guide to EN40B Steel: Equivalent Grades, Standards, and Nitriding Protocols

This technical guide provides a comprehensive overview of EN40B steel, a chromium-molybdenum nitriding steel renowned for its high wear resistance, good toughness, and ductility.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who may utilize this material in specialized equipment and applications. The guide details the material's equivalent grades across international standards, its chemical and mechanical properties, and standardized experimental protocols for its characterization.

Introduction to EN40B (722M24) Steel

EN40B, also known under the British Standard designation 722M24, is a 3% chromium-molybdenum nitriding steel.[1] It is typically supplied in the hardened and tempered 'T' condition, offering a combination of high tensile strength and excellent shock resistance.[1][2] Its defining characteristic is its suitability for the nitriding process, a surface-hardening heat treatment that imparts a very hard, wear-resistant case. This process is conducted at a relatively low temperature, which minimizes distortion and produces a scale-free surface.[1][3]

The material's high fatigue strength and resistance to abrasion make it ideal for a wide range of demanding applications.[1] Common uses include the manufacturing of shafts, gears, extruders, drills, guides, pins, spindles, and bolts in the automotive, textile, and general engineering sectors.[1]

Equivalent Grades and International Standards

EN40B steel is recognized across various international standards, ensuring its availability and interchangeability in global markets. The following table summarizes the key equivalent grades for EN40B.

| Standard Organization | Designation |

| British Standard (BS 970: 1955) | EN40B |

| British Standard (Current) | 722M24 |

| Werkstoff (German) | 1.7361 |

| European (DIN, EN) | 32CrMo12 |

| French | 30CD12 |

Chemical Composition

The chemical composition of EN40B and its equivalents is crucial for achieving its desired mechanical properties, particularly its response to nitriding. The presence of chromium and molybdenum facilitates the formation of hard nitrides at the surface. The table below outlines the typical chemical composition of EN40B and its direct equivalents.

| Element | Content (%) in EN40B / 722M24 | Content (%) in 32CrMo12 / 1.7361 |

| Carbon (C) | 0.20 - 0.30 | 0.28 - 0.35 |

| Silicon (Si) | 0.10 - 0.35 | ≤ 0.40 |

| Manganese (Mn) | 0.40 - 0.70 | 0.40 - 0.70 |

| Chromium (Cr) | 2.80 - 3.50 | 2.80 - 3.30 |

| Molybdenum (Mo) | 0.40 - 0.70 | 0.30 - 0.50 |

| Phosphorus (P) | ≤ 0.05 | ≤ 0.035 |

| Sulfur (S) | ≤ 0.05 | ≤ 0.035 |

| Nickel (Ni) | ≤ 0.40 | ≤ 0.60 |

Note: Composition ranges may vary slightly between different manufacturing specifications.

Mechanical Properties

The mechanical properties of EN40B are typically reported for the hardened and tempered 'T' condition, which is the most common supply state. The following table summarizes the key mechanical properties of EN40B steel.

| Property | Condition 'S' | Condition 'T' | Condition 'U' |

| Tensile Strength (N/mm²) | 775 - 925 | 850 - 1000 | 925 - 1075 |

| Yield Strength (N/mm²) | 585 | 680 | 755 |

| Elongation (%) | 15 | 13 | 12 |

| Izod Impact (J) | 50 | 50 | 42 |

| Hardness (Brinell) | 223 - 277 | 248 - 302 | 269 - 331 |

Source: Data compiled from multiple sources.[3][4]

Experimental Protocols

The characterization of the mechanical properties of EN40B steel is governed by standardized testing protocols. The following outlines the methodologies for key experiments.

Tensile Testing

Tensile testing of metallic materials is conducted to determine properties such as yield strength, ultimate tensile strength, and elongation.

-

Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.[2][5][6]

-

Methodology:

-

A standardized specimen with a defined gauge length and cross-sectional area is prepared from the EN40B material.

-

The specimen is mounted in a universal testing machine equipped with grips to apply a uniaxial tensile load.

-

An extensometer is attached to the specimen's gauge length to accurately measure elongation.

-

The load is applied at a controlled rate, and the corresponding elongation is recorded.

-

The test continues until the specimen fractures.

-

The recorded data is used to generate a stress-strain curve, from which the key tensile properties are determined.

-

Hardness Testing

Hardness testing measures the material's resistance to localized plastic deformation.

-

Standard: ASTM E18 - Standard Test Methods for Rockwell Hardness of Metallic Materials.[7][8]

-

Methodology:

-

A smooth, flat surface is prepared on the EN40B specimen.

-

The Rockwell hardness tester is equipped with a specific indenter (e.g., a diamond cone or a steel ball) and a predetermined major and minor load.

-

The minor load is first applied to seat the indenter and remove the effects of surface irregularities.

-

The major load is then applied for a specified duration.

-

The major load is removed, and the depth of the indentation is measured by the machine.

-

The Rockwell hardness number is an inverse function of the depth of the indentation and is read directly from the machine's dial or digital display.

-

Impact Testing

Impact testing determines the amount of energy absorbed by a material during fracture, providing a measure of its toughness.

-

Standard: ASTM E23 - Standard Test Methods for Notched Bar Impact Testing of Metallic Materials.[1][9][10]

-

Methodology:

-

A standardized Charpy V-notch specimen is machined from the EN40B material.

-

The specimen is placed on supports in a Charpy impact testing machine.

-

A pendulum of a known weight is raised to a specific height and then released.

-

The pendulum strikes the specimen on the side opposite the notch, causing it to fracture.

-

The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after breaking the specimen.

-

This absorbed energy is a measure of the material's notch toughness.

-

Signaling Pathways and Experimental Workflows in Material Science

In the context of material science, "signaling pathways" can be analogous to the logical flow of processes and their effects on material properties. The following diagrams illustrate key relationships and workflows for EN40B steel.

Caption: Relationship between EN40B and its international equivalent grades.

Caption: A typical workflow for the gas nitriding of EN40B steel components.

References

- 1. nextgentest.com [nextgentest.com]

- 2. infinitalab.com [infinitalab.com]

- 3. sae.org [sae.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. 8 Most Common ASTM Standards in Tensile Testing [tensilemillcnc.com]

- 6. zwickroell.com [zwickroell.com]

- 7. store.astm.org [store.astm.org]

- 8. ASTM E18-25: Rockwell Hardness Standard Test Methods - The ANSI Blog [blog.ansi.org]

- 9. universalgripco.com [universalgripco.com]

- 10. zwickroell.com [zwickroell.com]

physical and mechanical characteristics of EN40B

An In-depth Technical Guide to the Physical and Mechanical Characteristics of EN40B Steel

Introduction to EN40B (722M24) Steel

EN40B, also known by its British Standard designation 722M24, is a high-tensile, chromium-molybdenum (Cr-Mo) nitriding steel.[1][2][3] It is renowned for its suitability for the nitriding process, a thermochemical heat treatment that diffuses nitrogen into the surface of the steel, creating an exceptionally hard, wear-resistant case.[4][5] This case-hardening process is performed at a relatively low temperature, which minimizes distortion and results in a scale-free surface.[6]

Typically supplied in the hardened and tempered 'T' condition, EN40B offers a desirable combination of high tensile strength, good toughness, and excellent ductility.[2][6] The material maintains its surface hardness at operating temperatures up to 500°C.[7][8] These properties make EN40B an ideal choice for high-stress components that require superior wear resistance, high fatigue strength, and good shock resistance.[3][6][7] Common applications are found in the automotive, aerospace, textile, and general engineering industries, including components like crankshafts, gears, spindles, drills, and pins.[6][7]

Chemical Composition

The nominal chemical composition of EN40B steel is detailed below. The presence of chromium and molybdenum enhances its strength, toughness, and hardenability.[1]

| Element | Content (weight %) |

| Carbon (C) | 0.20 - 0.30 |

| Chromium (Cr) | 2.80 - 3.50 |

| Molybdenum (Mo) | 0.40 - 0.70 |

| Manganese (Mn) | 0.40 - 0.70 |

| Silicon (Si) | 0.10 - 0.40 |

| Nickel (Ni) | 0.40 (max) |

| Sulfur (S) | 0.040 - 0.05 (max) |

| Phosphorus (P) | 0.035 - 0.05 (max) |

| Sources:[1][2][3][6][9] |

Physical Characteristics

The key physical properties of EN40B steel are summarized in the following table.

| Property | Value |

| Density | 7.85 g/cm³ |

| Modulus of Elasticity | 210 GPa |

| Thermal Conductivity | 44.0 W/m·K |

| Specific Heat Capacity | 460 J/kg·K |

| Poisson's Ratio | 0.3 |

| Source:[9] |

Mechanical Characteristics

The mechanical properties of EN40B are highly dependent on its heat treatment condition. The data below is presented for common conditions, including the typically supplied hardened and tempered 'T' condition.

| Condition | Tensile Strength (N/mm²) | 0.2% Proof/Yield Strength (N/mm²) | Elongation (%) | Impact (Izod/Charpy KCV J) | Hardness (Brinell, HB) | Hardness (Rockwell) |

| Annealed | - | - | - | - | 255 (max) | ~99 HRB |

| Condition 'T' | 850 - 1000 | 680 (min) | 13 (min) | 50 (min) | 248 - 302 | ~25-32 HRC |

| Condition 'U' | 925 - 1075 | 755 (min) | 12 (min) | 42 (min) | 269 - 331 | ~28-36 HRC |

| Nitrided Case | - | - | - | - | >750 VPN | 61 - 65 HRC |

| Sources:[2][3][5][6][8][10] |

Heat Treatment and Processing

The mechanical properties of EN40B are developed through carefully controlled heat treatment processes. The primary workflows include hardening and tempering to achieve the core properties, followed by an optional nitriding stage for surface hardening.

Caption: General Heat Treatment Workflow for EN40B.

The key characteristic of EN40B is its suitability for nitriding. This process creates a hard, wear-resistant surface while maintaining the core's toughness.

References

- 1. 722M24 | 722M24 Steel | EN40B Steel [tsmsteel.com]

- 2. smithmetal.com [smithmetal.com]

- 3. highpeaksteels.com [highpeaksteels.com]

- 4. niftyalloys.com [niftyalloys.com]

- 5. Shelley Steels LTD - Supplier of Nitriding and Alloy Steels - EN40B [shelleysteels.co.uk]

- 6. westyorkssteel.com [westyorkssteel.com]

- 7. EN40B Round Bars / 722M24 / 32CrMo12 / 1.7361 / 30CD12 Forged Bars [textronsteelalloys.com]

- 8. 722M24 Nitriding Steel | EN40B | Hillfoot [hillfoot.com]

- 9. risingstarsteel.com [risingstarsteel.com]

- 10. apollometals2004.co.uk [apollometals2004.co.uk]

An In-depth Technical Guide to Phase Transformations in EN40B Steel During Heat Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transformations that occur in EN40B (also known as 722M24) steel during heat treatment. EN40B is a chromium-molybdenum nitriding steel renowned for its high wear resistance, good toughness, and ductility, making it a material of interest in demanding applications.[1][2] Understanding its phase transformations is critical for optimizing heat treatment processes to achieve desired mechanical properties.

Chemical Composition of EN40B

The nominal chemical composition of EN40B steel is pivotal in determining its phase transformation behavior. The key alloying elements are presented in Table 1.

Table 1: Nominal Chemical Composition of EN40B Steel

| Element | Weight % |

| Carbon (C) | 0.20 - 0.30 |

| Silicon (Si) | 0.10 - 0.35 |

| Manganese (Mn) | 0.40 - 0.65 |

| Chromium (Cr) | 2.90 - 3.50 |

| Molybdenum (Mo) | 0.40 - 0.70 |

| Phosphorus (P) | ≤ 0.05 |

| Sulfur (S) | ≤ 0.05 |

| Nickel (Ni) | ≤ 0.40 |

| Source: [2] |

The high chromium and molybdenum content in EN40B significantly influences its hardenability and tempering response. Chromium is a carbide-forming element that increases wear resistance and corrosion resistance, while molybdenum enhances toughness and creep resistance at elevated temperatures.

Fundamental Phase Transformations in Steel

The heat treatment of steel involves controlled heating and cooling to manipulate its microstructure and, consequently, its mechanical properties. The key phases involved in the transformation of steels like EN40B are:

-

Austenite (γ): A face-centered cubic (FCC) solid solution of carbon in iron, which is stable at high temperatures. Austenitization is the first step in most heat treatments, where the steel is heated to a temperature at which its structure converts to austenite.[3]

-

Ferrite (α): A body-centered cubic (BCC) solid solution of carbon in iron, which is stable at room temperature. It is relatively soft and ductile.

-

Cementite (Fe₃C): A hard and brittle iron carbide compound.

-

Pearlite: A lamellar microstructure consisting of alternating layers of ferrite and cementite, formed by the decomposition of austenite on slow cooling.

-

Bainite: A non-lamellar microstructure consisting of ferrite and cementite, which forms at cooling rates faster than those for pearlite formation but slower than those for martensite formation. It offers a good combination of strength and toughness.

-

Martensite: A hard and brittle body-centered tetragonal (BCT) supersaturated solid solution of carbon in iron. It is formed by a diffusionless transformation of austenite upon rapid cooling (quenching).[3]

Heat Treatment of EN40B and Associated Phase Transformations

The typical heat treatment of EN40B involves austenitizing, quenching, and tempering to achieve a desirable combination of hardness, strength, and toughness.

Austenitizing

The first step is to heat the steel to the austenitic range. For EN40B, the recommended austenitizing temperature is between 880°C and 910°C.[4] During this stage, the initial microstructure transforms into a homogeneous austenitic phase. The critical transformation temperatures during heating, Ac1 (start of austenite formation) and Ac3 (completion of austenite formation), are crucial parameters.

Table 2: Calculated Critical Transformation Temperatures for EN40B Steel

| Transformation Temperature | Calculated Value (°C) |

| Ac1 | ~750 - 780 |

| Ac3 | ~800 - 830 |

| Ms | ~350 - 380 |

Note: These values are estimations calculated using established empirical formulas and the nominal composition of EN40B. Actual values may vary depending on the specific composition and heating/cooling rates.

Quenching and Transformation to Martensite and Bainite

Following austenitization, the steel is rapidly cooled or "quenched" in a suitable medium like oil, polymer, or water.[4] The cooling rate is a critical factor that dictates the resulting microstructure. To visualize the transformation behavior of EN40B during continuous cooling, a Continuous Cooling Transformation (CCT) diagram is essential. As a specific CCT diagram for EN40B is not publicly available, the CCT diagram for a steel with a very similar composition, 32CrMo12, is presented below as a reference.

Figure 1: Representative CCT Diagram for a 3% Cr-Mo Steel.

-

Slow Cooling: At slow cooling rates, the austenite will transform into ferrite and pearlite. This results in a softer, more ductile microstructure.

-

Moderate Cooling: With an increased cooling rate, the transformation to ferrite and pearlite is suppressed, and bainite is formed. Bainitic microstructures in EN40B provide a good combination of strength and toughness.

-

Rapid Cooling (Quenching): At cooling rates fast enough to miss the "nose" of the ferrite, pearlite, and bainite transformation curves, the austenite transforms into martensite below the martensite start temperature (Ms). The Ms for EN40B is calculated to be in the range of 350-380°C. This diffusionless shear transformation results in a very hard and brittle microstructure.[3] The transformation to martensite continues as the temperature decreases until the martensite finish temperature (Mf) is reached.

The logical flow of phase transformations during cooling is illustrated in the following diagram:

Figure 2: Phase transformations of EN40B during cooling.

Tempering

As-quenched martensite is often too brittle for most applications. Therefore, a subsequent heat treatment process called tempering is performed. This involves reheating the quenched steel to a temperature below the Ac1 temperature, holding it for a specific time, and then cooling it in air. For EN40B, tempering is typically carried out between 570°C and 700°C.[4]

During tempering, the highly strained body-centered tetragonal (BCT) martensite decomposes into a more stable microstructure of ferrite and finely dispersed carbides. This process reduces hardness and brittleness while increasing toughness and ductility. The specific tempering temperature and time will determine the final mechanical properties.

The general workflow for the heat treatment of EN40B is as follows:

Figure 3: General heat treatment workflow for EN40B steel.

Experimental Protocols for Studying Phase Transformations

Several experimental techniques are employed to study the phase transformations in steels like EN40B.

Dilatometry

Dilatometry is a powerful technique for determining transformation temperatures. It measures the change in length of a small sample as a function of temperature.[5][6] Phase transformations are accompanied by changes in volume, which are detected as dimensional changes.

-

Protocol:

-

A small, cylindrical or rectangular sample of EN40B is placed in the dilatometer.

-

The sample is heated at a controlled rate (e.g., 5°C/min) to the austenitizing temperature.

-

After a soaking period, the sample is cooled at a controlled rate.

-

The change in length is continuously recorded against temperature.

-

The Ac1 and Ac3 temperatures are identified as the points of deviation from linearity on the heating curve.

-

The Ms and Mf temperatures are identified as the start and end points of the expansion that occurs during the austenite-to-martensite transformation on the cooling curve.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] Phase transformations involve the absorption or release of heat (endothermic or exothermic reactions), which are detected by the DSC.

-

Protocol:

-

A small, weighed sample of EN40B is placed in a crucible, and an empty crucible is used as a reference.

-

The sample and reference are heated at a constant rate in a controlled atmosphere.

-

The heat flow to the sample is measured and plotted against temperature.

-

Endothermic peaks on the heating curve correspond to transformations like the austenite formation (Ac1 and Ac3).

-

Exothermic peaks on the cooling curve can indicate the formation of ferrite, pearlite, or bainite.

-

Metallography

Metallography involves the preparation and examination of the microstructure of a material using microscopy.

-

Protocol:

-

Samples of EN40B are sectioned from heat-treated components.

-

The samples are mounted in a polymeric resin.

-

The mounted samples are ground with progressively finer abrasive papers to create a flat surface.

-

The ground surface is then polished with fine diamond or alumina suspensions to achieve a mirror-like finish.

-

The polished surface is etched with a chemical solution (e.g., Nital, a solution of nitric acid in ethanol) to reveal the microstructure.

-

The etched surface is examined under an optical or scanning electron microscope to identify the different phases present (martensite, bainite, etc.). Color etching techniques using reagents like sodium metabisulfite can be employed to enhance the contrast between martensite and bainite.[2][4]

-

Hardness Testing

Hardness testing is used to determine the resistance of a material to localized plastic deformation. The Rockwell hardness test is a common method for heat-treated steels.[8]

-

Protocol:

-

The surface of the heat-treated EN40B sample is prepared to be smooth and flat.

-

A minor load is applied to a specific indenter (e.g., a diamond cone for the Rockwell C scale) to seat it on the surface.

-

A major load is then applied for a set duration.

-

The major load is removed, and the difference in the depth of penetration between the major and minor loads is measured.

-

This measurement is converted to a Rockwell hardness number.

-

Mechanical Properties of Heat-Treated EN40B

The final mechanical properties of EN40B are a direct result of its microstructure, which is controlled by the heat treatment process. By carefully selecting the austenitizing temperature, quenching rate, and tempering parameters, a wide range of mechanical properties can be achieved.

Table 3: Typical Mechanical Properties of EN40B in the Hardened and Tempered 'T' Condition

| Property | Value |

| Tensile Strength | 850 - 1000 N/mm² |

| Yield Strength | ≥ 680 N/mm² |

| Hardness | 248 - 302 HB |

| Source: [2] |

By understanding and controlling the phase transformations in EN40B steel, researchers and engineers can tailor its properties to meet the stringent requirements of advanced applications.

References

- 1. EN40B Steel | 722M24 [smithmetal.com]

- 2. smithmetal.com [smithmetal.com]

- 3. Phase Transformations in Metals - metallurgy article [imetllc.com]

- 4. 31CrMo12, 32CrMo12, 1.7361, 1.8515 - nitriding steel [virgamet.com]

- 5. Journal of the Turkish Chemical Society Section B: Chemical Engineering » Submission » Heat Treatment Optimization and Nitriding Effects on Mechanical Properties of 32CrMoV12-10 Steel [dergipark.org.tr]

- 6. scribd.com [scribd.com]

- 7. dl.asminternational.org [dl.asminternational.org]

- 8. 32CrMo12 Steel [steeldata.info]

Methodological & Application

Application Note: Experimental Setup for Nitriding EN40B Steel Samples

Introduction

EN40B is a chromium-molybdenum steel specifically designed for nitriding, a thermochemical surface hardening process.[1][2] The process involves the diffusion of nitrogen into the surface of the steel at a controlled temperature, leading to the formation of hard alloy nitrides.[3] This surface treatment significantly enhances wear resistance, surface hardness, and fatigue life with minimal dimensional distortion, making it ideal for high-performance components in various engineering applications.[1][4][5] This document provides detailed protocols for the gas and plasma nitriding of EN40B steel samples, along with methods for post-treatment characterization.

Materials and Equipment

-

Materials:

-

EN40B Steel Samples (typically supplied in the hardened and tempered 'T' condition).[6]

-

Acetone/Ethanol for degreasing.

-

Mounting resin (conductive for SEM analysis).

-

Polishing consumables (grinding papers, diamond paste).

-

Nital etching reagent (2-5% nitric acid in ethanol).

-

-

Equipment:

-

Gas or Plasma Nitriding Furnace with temperature and atmosphere control.

-

Gas flow meters and controllers.

-

Vacuum pump (for plasma nitriding).

-

Metallographic sample preparation equipment (cutter, mounting press, grinder/polisher).

-

Optical Microscope.

-

Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) capabilities.[7][8]

-

X-Ray Diffractometer (XRD).

-

Microhardness Tester (Vickers or Knoop).

-

Experimental Protocols

Protocol 1: Sample Preparation

-

Machining: Machine EN40B steel into the desired sample geometry. The material is readily machinable in its supplied condition.[2]

-

Pre-Treatment Condition: Ensure samples are in the hardened and tempered 'T' condition, which provides a suitable microstructure for nitriding.[1]

-

Cleaning & Degreasing: Thoroughly clean the samples to remove any contaminants like oil, grease, or cutting fluids. This is critical for achieving a uniform nitrided layer.

-

Immerse the samples in an ultrasonic bath with acetone or ethanol for 15-20 minutes.

-

Rinse with deionized water.

-

Dry the samples completely using a stream of dry air or in a low-temperature oven.

-

-

Handling: Handle the cleaned samples with clean gloves to prevent recontamination of the surfaces.

Protocol 2: Gas Nitriding

Gas nitriding uses dissociated ammonia as the source of atomic nitrogen. The process parameters must be tightly controlled to achieve the desired case properties.

-

Loading: Place the prepared samples into the furnace, ensuring adequate spacing for uniform gas circulation.

-

Purging: Seal the furnace and purge with an inert gas, such as nitrogen, to remove all oxygen and prevent oxidation of the samples during heating.[9]

-

Heating: Heat the furnace to the specified nitriding temperature, typically between 470°C and 570°C.[10]

-

Nitriding Cycle: Once the temperature has stabilized, introduce the nitriding atmosphere. A common atmosphere is pure ammonia or a mixture of ammonia and hydrogen.[10] Hold the samples at this temperature for a duration determined by the target case depth (can range from 6 to over 90 hours).[3]

-

Cooling: After the nitriding cycle is complete, stop the flow of the active gas and cool the furnace under a protective nitrogen atmosphere to near room temperature before removing the samples.

Protocol 3: Plasma (Ion) Nitriding

Plasma nitriding is performed in a vacuum using a gas mixture and a high-voltage electrical field to create plasma, which provides nitrogen ions for surface diffusion.[11][12]

-

Loading: Position the samples on the cathode plate within the vacuum chamber, ensuring they are electrically isolated from each other.

-

Evacuation: Seal the chamber and evacuate it to a pressure typically below 10 Pa.

-

Heating & Sputter Cleaning: Introduce the process gas (e.g., a mixture of hydrogen and argon) and apply a voltage to create a plasma. The resulting ion bombardment will heat the samples and sputter-clean their surfaces.

-

Nitriding Cycle: Adjust the gas mixture to the desired nitriding composition (e.g., nitrogen and hydrogen).[13] The plasma activates the nitrogen, which is then accelerated towards the sample surface.[14] Maintain the temperature (typically 480-570°C) and pressure for the required process duration.[11]

-

Cooling: At the end of the cycle, turn off the power supply and allow the samples to cool under vacuum or by backfilling the chamber with an inert gas.

Data Presentation

Quantitative data should be systematically collected and organized. The following tables provide typical parameters and expected results for nitriding EN40B steel.

Table 1: Chemical Composition of EN40B Steel. [15]

| Element | Weight % |

|---|---|

| Carbon (C) | 0.20 - 0.30 |

| Chromium (Cr) | 2.90 - 3.50 |

| Molybdenum (Mo) | 0.40 - 0.70 |

| Manganese (Mn) | 0.40 - 0.65 |

| Silicon (Si) | 0.10 - 0.35 |

| Nickel (Ni) | 0.40 max |

| Sulphur (S) | 0.05 max |

| Phosphorous (P) | 0.05 max |

Table 2: Typical Gas & Plasma Nitriding Parameters for EN40B Steel.

| Parameter | Gas Nitriding | Plasma Nitriding |

|---|---|---|

| Temperature | 470 - 570 °C[10] | 480 - 570 °C[3] |

| Time | 10 - 96 hours[10] | 8 - 24 hours[12][13] |

| Atmosphere | NH₃ / N₂ + H₂ | N₂ + H₂[13] |

| Pressure | Atmospheric | 50 - 500 Pa |

| Nitriding Potential | 0.1 - 5 atm⁻¹/² | N/A (controlled by gas ratio/pressure) |

Table 3: Expected Properties of Nitrided EN40B Steel.

| Property | Typical Value |

|---|---|

| Surface Hardness | 61-65 HRC (approx. 720-830 HV)[6][16] |

| Case Depth | 0.15 - 0.75 mm[3][17] |

| Core Tensile Strength ('T' Condition) | 850 - 1000 N/mm²[6] |

| Core Hardness ('T' Condition) | 248 - 302 HB[15] |

Post-Nitriding Characterization Protocol

-

Sample Sectioning: Carefully cut a cross-section of the nitrided sample using a low-speed diamond saw to minimize deformation.

-

Mounting and Polishing: Mount the cross-sectioned sample in a conductive resin. Grind the surface with successively finer SiC papers (from 240 to 1200 grit), followed by polishing with diamond pastes (e.g., 6 µm, 3 µm, and 1 µm) to achieve a mirror-like finish.

-

Etching: Etch the polished surface with 2% Nital for 5-10 seconds to reveal the microstructure of the nitrided layer and the substrate.

-

Microstructural Analysis:

-

Use an optical microscope to observe the overall structure, including the compound layer (white layer) and the diffusion zone.

-

Employ SEM for high-magnification imaging of the nitride precipitates and any porosity.[7]

-

Use EDS to map the distribution of nitrogen, iron, and alloying elements like chromium across the case.[8]

-

-

Microhardness Profile:

-

Perform a series of microhardness indentations (e.g., Vickers with a 100g load) starting from the edge and moving towards the core.

-

Plot the hardness values as a function of distance from the surface to obtain a hardness depth profile.[4]

-

-

Phase Identification:

-

Use XRD on the sample surface to identify the phases present in the compound layer, such as ε-Fe₃N and γ'-Fe₄N.[18]

-

Visualizations

Caption: Experimental workflow for nitriding and characterizing EN40B steel.

References

- 1. EN40B Steel | 722M24 [smithmetal.com]

- 2. smithmetal.com [smithmetal.com]

- 3. Scotia Surface Hardening | Surface Technologies For Precision Engineering | [scotiasurfacehardening.co.uk]

- 4. ahtcorp.com [ahtcorp.com]

- 5. houstonunlimitedinc.com [houstonunlimitedinc.com]

- 6. westyorkssteel.com [westyorkssteel.com]

- 7. edax.com [edax.com]

- 8. azom.com [azom.com]

- 9. utpedia.utp.edu.my [utpedia.utp.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. dti.dk [dti.dk]

- 12. etasr.com [etasr.com]

- 13. researchgate.net [researchgate.net]

- 14. Nitriding of steels | Gear Solutions Magazine Your Resource to the Gear Industry [gearsolutions.com]

- 15. eliteeximuae.com [eliteeximuae.com]

- 16. 722M24 Nitriding Steel | EN40B | Hillfoot [hillfoot.com]

- 17. longwear-nitriding.co.uk [longwear-nitriding.co.uk]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Machining and Fabrication of EN40B Test Pieces

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the machining and fabrication of EN40B steel test pieces, critical for accurate and repeatable mechanical testing in research and development. The protocols cover material handling, machining operations, heat treatment, and quality control to ensure the integrity of the test specimens.

Introduction

EN40B is a chromium-molybdenum nitriding steel known for its high wear resistance, good toughness, and ductility, especially after heat treatment.[1][2] It is frequently used in high-stress applications, making it a material of interest for various research and development activities. The proper preparation of test specimens is paramount to obtaining reliable data on its mechanical properties. These protocols outline the standardized procedures for creating EN40B test pieces for tensile, impact, and fatigue testing. In its annealed or normalized state, EN40B is readily machinable.[2]

Materials and Equipment

Raw Material

-

EN40B steel bar stock (ensure material certification to BS EN 10204 3.1)[3]

Machining Equipment

-

Lathe (for turning operations)

-

Milling machine

-

Surface grinder

-

Band saw or power hacksaw for initial cutting

Cutting Tools

-

Turning: Carbide inserts (e.g., TiN or TiCN coated) are recommended for machining ferrous materials like EN40B.[4]

-

Milling: High-speed steel (HSS) or carbide end mills.

-

Grinding: Aluminum oxide or silicon carbide grinding wheels.[5]

Heat Treatment Equipment

-

Furnace with calibrated temperature control (for annealing and tempering)

-

Gas nitriding furnace with ammonia and carrier gas supply

Measurement and Inspection Tools

-

Micrometers and calipers

-

Surface roughness tester

-

Hardness tester (Rockwell or Vickers)

Consumables

-

Cutting fluid (soluble oil or semi-synthetic fluid recommended for general machining of alloy steels)[6][7]

-

Abrasive cloths and polishing compounds

Machining Protocols

Machining of EN40B should ideally be performed in its annealed condition to ensure ease of machining and to prevent excessive tool wear.

Initial Preparation

-

Cut the EN40B bar stock to the required length for the specific test piece using a band saw or power hacksaw, leaving a machining allowance.

-

Ensure the workpiece is securely clamped before any machining operation.

Turning Operations (for cylindrical test pieces)

Table 1: Recommended Starting Parameters for Turning EN40B with Carbide Tooling

| Parameter | Roughing | Finishing |

| Cutting Speed (Vc) | 100-150 m/min | 150-200 m/min |

| Feed Rate (f) | 0.2-0.4 mm/rev | 0.1-0.2 mm/rev |

| Depth of Cut (ap) | 2-4 mm | 0.25-1 mm |

Note: These are starting recommendations and may need to be adjusted based on the specific lathe, tooling, and coolant used.

Protocol for Turning:

-

Mount the workpiece in the lathe chuck.

-

Perform a facing operation on both ends to achieve the desired length.

-

Execute rough turning passes to bring the workpiece close to the final diameter, following the parameters in Table 1.

-

Apply a suitable cutting fluid, such as a soluble oil emulsion, to cool the workpiece and cutting tool.[6]

-

Perform finishing passes to achieve the final dimensions and desired surface finish.

-

For threaded-end specimens, perform threading operations according to the required specification.

Milling Operations (for flat test pieces)

Table 2: Recommended Starting Parameters for Milling EN40B

| Tool Material | Cutting Speed (Vc) | Feed per Tooth (fz) | Axial Depth of Cut (ap) | Radial Depth of Cut (ae) |

| HSS | 20-30 m/min | 0.05-0.15 mm | 1-3 mm | 0.5 x Tool Diameter |

| Carbide | 60-100 m/min | 0.1-0.25 mm | 2-5 mm | 0.75 x Tool Diameter |

Note: These are starting recommendations and should be optimized based on the specific milling machine, cutter, and setup rigidity.

Protocol for Milling:

-

Secure the workpiece in a vise on the milling machine table.

-

Use a face mill for initial squaring of the block.

-

Employ an end mill for profiling the test piece to the required geometry.

-

Use a constant flow of cutting fluid to prevent overheating and improve surface finish.[8]

-

Take finishing passes with a reduced depth of cut and higher spindle speed to achieve the final dimensions and surface finish.

Grinding Operations

Grinding is typically performed after rough machining and heat treatment to achieve the final dimensions and a fine surface finish.

Table 3: Grinding Wheel and Parameter Selection for EN40B

| Parameter | Recommendation |

| Abrasive Type | Aluminum Oxide, Silicon Carbide |

| Grit Size | 46-60 (Roughing), 80-120 (Finishing) |

| Wheel Speed | 25-35 m/s |

| Workpiece Speed | 15-25 m/min |

| Depth of Cut | 0.01-0.025 mm (Roughing), 0.005-0.01 mm (Finishing) |

| Coolant | Soluble oil or synthetic fluid[7] |

Note: The selection of the grinding wheel depends on the hardness of the material and the desired surface finish.[9]

Protocol for Grinding:

-

Mount the workpiece on a magnetic chuck or in a suitable fixture.

-

Dress the grinding wheel to ensure it is sharp and runs true.

-

Set the grinding parameters according to Table 3.

-

Apply a generous amount of coolant to the grinding zone to prevent thermal damage to the workpiece.

-

Perform multiple passes, with progressively smaller depths of cut for the finishing stage.

-

Regularly check the dimensions and surface finish of the workpiece.

Heat Treatment Protocols

Heat treatment is critical for achieving the desired mechanical properties in EN40B test pieces.

Sub-critical Annealing (for improved machinability)

This process is performed on the raw material before machining to reduce hardness and relieve internal stresses.[10]

Protocol for Sub-critical Annealing:

-

Place the EN40B raw material in a furnace.

-

Heat the material to a temperature between 650°C and 700°C.

-

Hold at this temperature for approximately 1-2 hours per 25mm of section thickness.

-

Cool the material slowly in the furnace to room temperature.[11]

Hardening and Tempering

To achieve a hardened and tempered condition (e.g., 'T' condition).

Protocol for Hardening and Tempering:

-

After rough machining, place the test pieces in a furnace.

-

Heat slowly to the hardening temperature of 860-900°C.

-

Soak at this temperature for a sufficient time to ensure uniform heating.

-

Quench the test pieces in oil.

-

Temper immediately after quenching by heating to a temperature between 550°C and 700°C, depending on the desired final hardness.

-

Hold at the tempering temperature for at least 2 hours.

-

Cool in air.

Gas Nitriding

Gas nitriding is a surface hardening process that significantly increases wear resistance and fatigue strength.[12][13] The case depth achieved is a function of the nitriding time and temperature.[14]

Protocol for Gas Nitriding:

-

Ensure the test pieces are in the hardened and tempered condition and have been finish machined, leaving a small allowance for growth if necessary.

-

Thoroughly clean and degrease the test pieces.

-

Place the specimens in the gas nitriding furnace.

-

Heat the furnace to the nitriding temperature, typically between 500°C and 530°C.

-

Introduce ammonia gas into the furnace. The dissociation of ammonia provides the nitrogen for diffusion into the steel surface.

-

Hold at the nitriding temperature for a duration determined by the desired case depth (e.g., 10-60 hours).

-

After the nitriding cycle, cool the furnace in a controlled manner.

Table 4: Estimated Gas Nitriding Time for EN40B at 510°C

| Desired Case Depth | Approximate Nitriding Time |

| 0.1 mm | 5-10 hours |

| 0.2 mm | 15-25 hours |

| 0.3 mm | 30-45 hours |

| 0.4 mm | 50-70 hours |

Note: These are estimates. The exact time will depend on the specific furnace conditions and the desired hardness profile. It is recommended to perform trial runs with test coupons.

Quality Control and Inspection

Dimensional Accuracy

-

Verify all critical dimensions of the test pieces using calibrated micrometers and calipers according to the relevant standard (e.g., ASTM E8 for tensile specimens).[15]

Surface Finish

-

Measure the surface roughness of the gauge length of the test pieces using a profilometer.

-

For tensile test specimens, a surface roughness (Ra) of 0.4 to 1.6 µm is generally recommended to avoid introducing stress concentrations.

Hardness

-

Perform hardness testing (Rockwell C or Vickers) on the core of the material and on the surface of nitrided specimens to ensure the heat treatment has achieved the desired properties.

Visualizations

Caption: Workflow for EN40B Test Piece Fabrication.

References

- 1. EN40B Steel | 722M24 [smithmetal.com]

- 2. smithmetal.com [smithmetal.com]

- 3. westyorkssteel.com [westyorkssteel.com]

- 4. Machining Parameters For Carbide Tools: Feeds, Speeds, And Chip Control [eureka.patsnap.com]

- 5. benchmarkabrasives.com [benchmarkabrasives.com]

- 6. thomasnet.com [thomasnet.com]

- 7. xometry.pro [xometry.pro]

- 8. How to choose the right cutting fluid? | FUCHS LUBRICANTS SWEDEN AB [fuchs.com]

- 9. nortonabrasives.com [nortonabrasives.com]

- 10. ahtcorp.com [ahtcorp.com]

- 11. bodycote.com [bodycote.com]

- 12. westyorkssteel.com [westyorkssteel.com]

- 13. Scotia Surface Hardening | Surface Technologies For Precision Engineering | [scotiasurfacehardening.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. ASTM E8 Standard: A Must for Flat Tensile Sample Preparation [tensilemillcnc.com]

Application Notes and Protocols for Plasma Nitriding of EN40B Steel

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the plasma nitriding of EN40B (722M24) steel, a chromium-molybdenum nitriding steel. The information compiled herein is intended to guide researchers and scientists in achieving desired surface properties, including high surface hardness and wear resistance.

Introduction to Plasma Nitriding of EN40B Steel

Plasma nitriding is a thermochemical surface hardening process that utilizes glow discharge technology to introduce nascent nitrogen to the surface of a material. For EN40B steel, this process is particularly effective due to the presence of chromium and molybdenum, which are strong nitride-forming elements.[1] This results in the formation of a hard, wear-resistant case with a tough core, making it suitable for applications requiring high fatigue strength and resistance to wear and seizure.[2] The key advantages of plasma nitriding for EN40B include precise control over the nitrided layer, minimal distortion compared to other heat treatment methods, and the ability to achieve high surface hardness.[3][4]

Key Process Parameters and Their Effects

The properties of the nitrided layer on EN40B steel are critically dependent on several process parameters. Understanding the influence of each is crucial for process optimization.

-

Temperature: This is a dominant factor influencing the diffusion rate of nitrogen, and consequently, the case depth and hardness profile. Higher temperatures generally lead to deeper cases but may result in a decrease in surface hardness.[5] For EN40B, typical plasma nitriding temperatures range from 400°C to 600°C.[6]

-

Time: The duration of the nitriding cycle directly affects the case depth. Longer treatment times allow for deeper nitrogen diffusion. Nitriding cycles can range from 12 to 90 hours.[3]

-

Gas Composition: The ratio of nitrogen (N₂) to hydrogen (H₂) in the process gas is a key determinant of the surface chemistry and the phases formed in the compound layer. An increased N₂ ratio can significantly enhance the hardness and wear properties.[5] Sometimes, a carbon-containing gas like methane (CH₄) is added for plasma nitrocarburizing.[2][7]

-

Gas Pressure: The pressure within the vacuum chamber influences the plasma density and the energy of the ions bombarding the workpiece surface.[8]

-

Voltage and Current: These electrical parameters determine the intensity of the glow discharge and the rate of ion bombardment, which in turn affects the heating of the workpiece and the activation of the surface.[9]

Data Presentation: Plasma Nitriding Parameters and Resulting Properties

The following tables summarize the typical plasma nitriding parameters for EN40B steel and the expected resulting properties based on available data.

Table 1: Typical Plasma Nitriding Process Parameters for EN40B Steel

| Parameter | Typical Range | Notes |

| Temperature | 470 - 570 °C | Lower temperatures can yield higher surface hardness with a steeper hardness profile.[5] |

| Time | 12 - 96 hours | Longer times result in a greater case depth.[3][5] |

| Gas Composition | N₂:H₂ ratio varies | Increasing the N₂ ratio can increase hardness and wear resistance.[5] A common mixture is 25% N₂ and 75% H₂.[10] |

| Pressure | Low Pressure (Vacuum) | Typically in the range of 1-10 mbar. |

| Voltage | 400 - 800 V | Influences plasma density and ion energy. |

Table 2: Achievable Surface Properties for Plasma Nitrided EN40B Steel

| Property | Typical Value | Notes |

| Surface Hardness | ~950 - 1200 HV | Can be significantly increased from a base hardness of ~500 HV.[5] The high hardness is attributed to the formation of CrN precipitates.[5] |

| Case Depth (Total) | 0.15 - 0.60 mm | Dependent on process time and temperature.[1] |

| Compound Layer ("White Layer") Thickness | 5 - 20 µm | The thickness and composition (e.g., ε-Fe₃N, γ'-Fe₄N) can be controlled by process parameters.[5] |

Experimental Protocols

Below are generalized experimental protocols for the plasma nitriding of EN40B steel. These should be adapted based on the specific equipment and desired outcomes.

Sample Preparation

-

Machining: Machine EN40B steel specimens to the desired final dimensions. If components are complex, a stress-relieving step part-way through machining is recommended to minimize distortion during nitriding.[3]

-

Surface Finish: Ensure a clean, smooth surface finish.

-

Cleaning: Thoroughly degrease and clean the samples to remove any contaminants such as oils, grease, and oxides. Ultrasonic cleaning in a suitable solvent (e.g., acetone or ethanol) is recommended.

-

Drying: Completely dry the samples before placing them in the nitriding chamber.

Plasma Nitriding Procedure

-

Loading: Place the cleaned and dried EN40B steel samples into the vacuum chamber, ensuring they are electrically isolated from each other and the chamber walls, and connected to the cathode.

-

Evacuation: Evacuate the chamber to a base pressure, typically in the range of 10⁻² to 10⁻³ mbar.

-

Heating and Sputter Cleaning:

-

Introduce a process gas mixture, typically hydrogen (H₂) or a mixture of argon (Ar) and H₂.

-

Apply a voltage to generate a glow discharge. The ion bombardment will heat the samples and remove the native oxide layer from the surface (sputter cleaning).

-

Continue this step until the desired treatment temperature is reached and the surface is sufficiently cleaned.

-

-

Nitriding Stage:

-

Adjust the gas composition to the desired nitriding mixture (e.g., a specific N₂:H₂ ratio).

-

Maintain the desired process temperature, pressure, and duration. The workpiece temperature is a critical control parameter.

-

-

Cooling:

-

At the end of the nitriding cycle, turn off the plasma.

-

Cool the samples under a partial pressure of an inert gas (e.g., nitrogen or argon) or in a vacuum to prevent oxidation.

-

Post-Nitriding Characterization

-

Surface Hardness Measurement: Use a microhardness tester (e.g., Vickers) to measure the surface hardness of the nitrided samples.

-

Case Depth Analysis:

-

Cut a cross-section of a sample.

-

Mount and polish the cross-section.

-

Etch the surface with a suitable reagent (e.g., Nital) to reveal the nitrided case.

-

Measure the case depth using an optical microscope or a microhardness traverse.

-

-

Microstructural Analysis: Use optical microscopy and Scanning Electron Microscopy (SEM) to examine the microstructure of the nitrided layer, including the compound layer and the diffusion zone.

-

Phase Analysis: Employ X-ray Diffraction (XRD) to identify the phases present in the compound layer (e.g., ε-Fe₃N, γ'-Fe₄N, CrN).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the plasma nitriding process for EN40B steel.

Caption: Experimental workflow for plasma nitriding of EN40B steel.

Signaling Pathway and Logical Relationships

The logical relationship between the key process parameters and the resulting material properties can be visualized as follows.

Caption: Influence of process parameters on EN40B nitrided properties.

References

- 1. westyorkssteel.com [westyorkssteel.com]

- 2. bodycote.com [bodycote.com]

- 3. longwear-nitriding.co.uk [longwear-nitriding.co.uk]

- 4. PLASMA NITRIDING | ACE CARBO NITRIDERS [acecarbo.in]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. dti.dk [dti.dk]

- 8. effects-of-the-process-parameters-on-the-layer-formation-behavior-of-plasma-nitrided-steels - Ask this paper | Bohrium [bohrium.com]

- 9. mdpi.com [mdpi.com]

- 10. jmsse.in [jmsse.in]

Application Notes and Protocols for Metallographic Preparation of EN40B for Microscopic Analysis

For: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a detailed protocol for the metallographic preparation of EN40B, a chromium-molybdenum nitriding steel, for microscopic analysis. The procedures outlined herein cover all stages from sectioning and mounting to grinding, polishing, and etching, ensuring the accurate revelation of the material's microstructure, including the nitrided case and core features. Adherence to this protocol will facilitate reproducible and high-quality sample preparation, which is critical for subsequent analysis such as hardness testing, grain size determination, and phase characterization.

Introduction

EN40B (also known as 722M24) is a chromium-molybdenum steel specifically designed for nitriding, a surface-hardening process that significantly enhances wear resistance, fatigue strength, and surface hardness.[1][2][3] Metallographic analysis is essential for quality control of the nitriding process and for research and failure analysis of EN40B components.[4][5] The primary objective of the metallographic preparation is to produce a flat, scratch-free surface with minimal deformation that accurately represents the true microstructure of the material.[6] This involves a systematic sequence of grinding and polishing, followed by chemical etching to reveal the microstructural details.

Experimental Protocols

The following protocols provide a step-by-step guide for the metallographic preparation of EN40B steel.

2.1 Sectioning

The initial step is to obtain a representative sample from the bulk material.

-

Objective: To extract a specimen of manageable size from the area of interest with minimal thermal and mechanical damage.

-

Equipment: Abrasive cut-off machine with a suitable cooling system.

-

Procedure:

-

Secure the EN40B steel workpiece in the vise of the abrasive cut-off machine.

-

Select an appropriate abrasive cut-off wheel, typically an aluminum oxide wheel, suitable for the hardness of the material.

-

During cutting, apply a generous flow of coolant (e.g., water-soluble oil emulsion) to prevent overheating and thermal damage to the microstructure.[6]

-

Use a steady, moderate feed rate to avoid excessive mechanical deformation.

-

After sectioning, thoroughly clean the specimen with soap and water, followed by rinsing with ethanol and drying.

-

2.2 Mounting

For ease of handling and to ensure edge retention, especially when examining the nitrided surface, the specimen should be mounted.

-

Objective: To encapsulate the specimen in a polymer resin for convenient handling during subsequent preparation steps and to protect the edges from rounding.

-

Equipment: Hot compression mounting press or cold mounting materials.

-

Procedure for Hot Mounting (Recommended):

-

Ensure the specimen is clean and dry.

-

Place the specimen in the mold of the hot mounting press with the surface of interest facing down.

-

Add a suitable thermosetting resin, such as phenolic or epoxy resin.

-

Apply heat and pressure according to the resin manufacturer's instructions (typically 150-180°C and 25-40 MPa).

-

Allow the mounted specimen to cool to room temperature before removal.

-

2.3 Grinding

Grinding is performed to planarize the specimen and remove the deformation layer introduced during sectioning. This is a multi-step process using successively finer abrasive papers.

-

Objective: To achieve a flat surface and remove the damage from the sectioning process.

-

Equipment: A rotating grinding machine with water cooling. Silicon Carbide (SiC) abrasive papers of various grit sizes.

-

Procedure:

-

Begin with the coarsest grit SiC paper to establish a planar surface.

-

Hold the specimen firmly and apply moderate pressure against the rotating abrasive paper.

-

Ensure a constant flow of water to act as a lubricant and to flush away debris.[7]

-

Between each grinding step, rotate the specimen by 90 degrees to ensure that the scratches from the previous step are completely removed.

-

Thoroughly clean the specimen with water and ethanol between each grit change to prevent cross-contamination.

-

2.4 Polishing

Polishing is the final stage of mechanical preparation, aimed at producing a mirror-like, scratch-free surface.

-

Objective: To remove the fine scratches from the final grinding step, resulting in a highly reflective and deformation-free surface.

-

Equipment: A rotating polishing machine. Polishing cloths and diamond suspensions of various particle sizes.

-

Procedure:

-

Use a new or thoroughly cleaned polishing cloth for each polishing step.

-

Apply a small amount of diamond suspension to the polishing cloth.

-

Use a suitable lubricant to prevent overheating and to distribute the diamond particles evenly.

-

Apply moderate pressure and move the specimen in a circular motion against the rotating cloth.

-

The final polishing step may involve using a colloidal silica or alumina suspension for a superior finish.

-

After polishing, clean the specimen thoroughly with soap and water, rinse with ethanol, and dry with a stream of warm air.

-

2.5 Etching

Etching is a chemical process that reveals the microstructure by selectively corroding different phases or grain boundaries at different rates.

-

Objective: To reveal the microstructural features such as grain boundaries, phases, and the nitrided case.

-

Equipment: Fume hood, beakers, tongs, and personal protective equipment (PPE).

-

Recommended Etchant: Nital (2-5%)

-

Composition: 2-5 ml of Nitric Acid (HNO₃) in 95-98 ml of Ethanol.

-

Procedure:

-

Under a fume hood and wearing appropriate PPE, immerse the polished specimen in the Nital solution using tongs.[8]

-

Etch for a few seconds to a minute, gently agitating the solution. The optimal time will depend on the concentration of the etchant and the specific heat treatment of the steel.[8][9]

-

Observe the surface; the polished shine will turn to a dull or frosty appearance when adequately etched.

-

Immediately rinse the specimen thoroughly with running water, followed by an ethanol rinse.

-

Dry the specimen with a stream of warm air. Do not wipe the etched surface.

-

-

Expected Results: Nital will reveal the ferrite and pearlite in the core and will show the nitrided layer, which often appears as a "white layer" at the surface.[5] The diffusion zone beneath the compound layer in alloyed steels will also be revealed.[5]

-

Data Presentation

The following tables summarize the quantitative parameters for the metallographic preparation of EN40B steel. These are recommended starting parameters and may require optimization based on the specific condition of the material and the equipment used.

Table 1: Grinding Parameters

| Step | Abrasive Type | Grit Size (P-grade) | Rotational Speed (rpm) | Pressure | Time (min) | Lubricant |

| Planar Grinding | SiC Paper | P240 | 150-300 | Moderate | Until planar | Water |

| Intermediate Grinding | SiC Paper | P400 | 150-300 | Moderate | 1-2 | Water |

| Fine Grinding 1 | SiC Paper | P800 | 150-300 | Moderate | 1 | Water |

| Fine Grinding 2 | SiC Paper | P1200 | 150-300 | Light | 1 | Water |

Table 2: Polishing Parameters

| Step | Polishing Cloth | Abrasive Type | Particle Size (µm) | Rotational Speed (rpm) | Pressure | Time (min) | Lubricant |

| Rough Polishing | Napless/Low-nap | Diamond Suspension | 6 | 150 | Moderate | 3-5 | Diamond Extender |

| Intermediate Polishing | Low-nap | Diamond Suspension | 3 | 150 | Moderate | 2-4 | Diamond Extender |

| Final Polishing | Medium-nap | Diamond Suspension | 1 | 150 | Light | 1-3 | Diamond Extender |

| Optional Final Step | Napped Cloth | Colloidal Silica | 0.05 | 120-150 | Light | 1-2 | Water |

Table 3: Etching Protocol

| Etchant | Composition | Etching Time | Application Method |

| Nital | 2-5% Nitric Acid in Ethanol | 5-30 seconds | Immersion or Swabbing |

Mandatory Visualization

The following diagram illustrates the workflow for the metallographic preparation of EN40B steel.

Caption: Experimental workflow for EN40B metallographic preparation.

References

- 1. smithmetal.com [smithmetal.com]

- 2. tsmsteel.com [tsmsteel.com]

- 3. highpeaksteels.com [highpeaksteels.com]

- 4. struers.com [struers.com]

- 5. Metallography of nitrided and nitrocarburized parts | Struers.com [struers.com]

- 6. presi.com [presi.com]

- 7. buehler.com [buehler.com]

- 8. depo.btu.edu.tr [depo.btu.edu.tr]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

preventing distortion in EN40B during nitriding process

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing distortion in EN40B steel during the nitriding process.

Frequently Asked Questions (FAQs)

Q1: What is EN40B steel and why is it used for nitriding?

EN40B, also known as 722M24, is a chromium-molybdenum (Cr-Mo) nitriding steel. It is specifically designed for the nitriding process due to its alloying elements, primarily chromium, which form very hard nitride precipitates with nitrogen. This results in a hard, wear-resistant surface with good toughness and ductility. The relatively low temperature of the nitriding process means that EN40B components can be produced with a scale-free surface and minimal distortion compared to other case-hardening methods.[1][2]

Q2: What causes distortion in EN40B during the nitriding process?

While nitriding is a low-distortion process, distortion can still occur in EN40B components. The primary causes are:

-

Relief of Residual Stresses: The most common cause of distortion is the relaxation of internal stresses introduced during prior manufacturing steps such as machining, grinding, or cold working. The temperatures used in nitriding, although relatively low, are sufficient to relieve these stresses, causing the component to warp or change shape.[3]

-

Dimensional Growth: The nitriding process involves the diffusion of nitrogen into the steel surface, which forms a "white layer" (compound zone) of iron nitrides and a diffusion zone beneath it. These new structures have a larger volume than the original steel matrix, leading to predictable and uniform dimensional growth.[4] This is a dimensional change, not necessarily distortion, but it must be accounted for in the design and manufacturing process.

-

Phase Transformations: Although nitriding is carried out below the critical transformation temperature of steel, any retained austenite from previous heat treatments can transform, leading to dimensional changes.

Q3: How can distortion in EN40B be prevented or minimized?

The most effective way to prevent distortion is to perform a stress-relieving heat treatment on the EN40B component after rough machining but before final machining and nitriding.[3] This process reduces the internal stresses that would otherwise be relieved during the nitriding cycle. It is crucial that the stress-relieving temperature is higher than the nitriding temperature to ensure dimensional stability during the subsequent nitriding process.[5]

Q4: What is the expected dimensional change in EN40B after nitriding?

The dimensional growth during nitriding is generally uniform and predictable. For most gas nitriding cycles, a growth of 5 to 13 microns (0.0002 to 0.0005 inches) per surface can be expected.[4] However, more aggressive nitriding cycles aimed at achieving higher wear resistance can result in growth exceeding 25 microns (0.001 inches).[4] This growth should be factored into the initial dimensions of the component.

Q5: Can specific areas of an EN40B component be prevented from hardening during nitriding?

Yes, it is possible to selectively nitride components by using a special masking paint. This paint prevents the diffusion of nitrogen into the masked areas, leaving them soft for subsequent machining or other treatments.[5]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Warping or Shape Distortion | Residual Stresses: Internal stresses from prior manufacturing processes (e.g., machining, cold working) are being relieved at the nitriding temperature. | Implement a stress-relieving cycle before final machining and nitriding. Ensure the stress-relieving temperature is at least 25-30°C higher than the nitriding temperature. |

| Non-uniform Heating or Cooling: Uneven temperature distribution in the furnace can cause distortion. | Ensure proper furnace loading to allow for uniform gas circulation and heat transfer. Control the cooling rate after nitriding. | |

| Component Geometry: Thin or asymmetrical sections are more prone to distortion. | Consider design modifications to improve symmetry or add temporary bracing during heat treatment. | |

| Unexpected Dimensional Growth | Incorrect Process Parameters: Higher nitriding temperatures or longer cycle times can lead to a thicker white layer and greater dimensional growth. | Review and optimize nitriding parameters. A two-stage nitriding process can help control the white layer thickness. |

| Material Inconsistency: Variations in the chemical composition of the steel can affect the nitriding response. | Ensure the EN40B material is from a reputable supplier and meets the required specifications. | |

| Cracking or Chipping of the Nitrided Case | Excessively Thick White Layer: A thick compound zone can be brittle and prone to cracking, especially at sharp corners. | Control the nitriding potential to limit the thickness of the white layer. Consider a diffusion stage in the nitriding cycle to reduce surface nitrogen concentration. |

| Sharp Edges in Component Design: Stresses can concentrate at sharp corners, leading to cracking. | Design components with radii at corners and avoid sharp edges. | |

| Uneven Hardness or Case Depth | Surface Contamination: Oils, grease, or oxides on the surface can inhibit nitrogen diffusion, leading to soft spots. | Ensure thorough cleaning and degreasing of components before they enter the nitriding furnace. |

| Poor Gas Circulation: Inadequate flow of the nitriding atmosphere around the component can result in non-uniform case formation. | Optimize the loading of components in the furnace to ensure proper gas circulation. |

Data Presentation

Table 1: Chemical Composition of EN40B Steel

| Element | Content (%) |

| Carbon | 0.20 - 0.30 |

| Silicon | 0.10 - 0.35 |

| Manganese | 0.40 - 0.65 |

| Chromium | 2.90 - 3.50 |

| Molybdenum | 0.40 - 0.70 |

| Phosphorus | ≤ 0.05 |

| Sulfur | ≤ 0.05 |

| Nickel | ≤ 0.40 |

Source: Jai Ganesh Steel Company, 2021[6]

Table 2: Pre-Nitriding Heat Treatment Parameters for EN40B

| Heat Treatment | Temperature Range (°C) | Purpose |

| Hardening | 880 - 910 | To achieve the desired core strength and toughness. |

| Tempering | 570 - 700 | To relieve stresses from hardening and achieve the final mechanical properties before nitriding. The tempering temperature must be higher than the nitriding temperature.[1] |

| Annealing | 680 - 700 | To soften the steel for easier machining. |

| Stress Relieving | 570 - 680 | To minimize distortion during nitriding by relieving machining stresses. Must be performed at a temperature higher than the nitriding temperature. |

Source: West Yorkshire Steel, Jai Ganesh Steel Company, 2021[1][6]

Table 3: Gas Nitriding Process Parameters for EN40B and Expected Outcomes

| Parameter | Value | Effect |

| Temperature | 480 - 570 °C | Lower temperatures (e.g., 470-520°C) generally result in higher surface hardness but shallower case depths. Higher temperatures increase the diffusion rate and case depth but may reduce surface hardness.[5][7] |

| Time | 6 - 96 hours | Longer nitriding times lead to greater case depths.[5][7] |